![molecular formula C23H25NO5 B2416706 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid CAS No. 2138009-34-2](/img/structure/B2416706.png)
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid
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Overview
Description
“2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid” is a chemical compound with the CAS Number: 2138009-34-2 . It has a molecular weight of 395.46 . The IUPAC name for this compound is 2-(4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydro-2H-pyran-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H25NO5/c25-21(26)13-23(9-11-28-12-10-23)15-24-22(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,27)(H,25,26) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Peptide Synthesis
This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in the synthesis of peptides . The Fmoc group serves as a protective group for the amino acids during peptide synthesis, preventing unwanted side reactions .
Synthesis of Amino Acid Azides
The Fmoc group in this compound can be used to synthesize amino acid azides . These azides are stable at room temperature and have a long shelf-life . They are useful as coupling agents in peptide synthesis .
Synthesis of Other Fmoc Derivatives
This compound can be used as a starting material for the synthesis of other Fmoc derivatives . For example, it can be acylated with diazomethane to produce different Fmoc amino acids .
Research Chemical
This compound is provided by chemical suppliers like Sigma-Aldrich as a unique chemical for early discovery researchers . It’s part of a collection of unique chemicals that researchers can use for various applications .
Pretargeting of HER2-expressing Tumors
There is some evidence that this compound could be used in the pretargeting of HER2-expressing tumors . However, more research is needed to confirm this application .
Development of New Synthetic Methods
The synthesis of this compound involves several steps, including the use of protected amino acids and sodium azide . Therefore, it can be used in the development of new synthetic methods .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-21(26)13-23(9-11-28-12-10-23)15-24-22(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGSAJWCMALQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid | |
CAS RN |
2138009-34-2 |
Source
|
Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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